molecular formula C17H9ClN2O3 B12555635 2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- CAS No. 142818-78-8

2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-

Cat. No.: B12555635
CAS No.: 142818-78-8
M. Wt: 324.7 g/mol
InChI Key: BKSIRJBXYHOZTL-UHFFFAOYSA-N
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Description

Benzopyran Core

The benzopyranone system consists of a benzene ring fused to a γ-pyrone (cyclic ester). Key structural features include:

  • Planarity : The conjugated π-system across the benzene and pyrone rings enables electronic delocalization.
  • Bond lengths : The carbonyl group (C=O) at position 2 exhibits a bond length of approximately 1.21 Å, typical for ketones.

Oxadiazole Substituent

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Its substitution pattern at position 5 with a 4-chlorophenyl group introduces steric and electronic effects:

  • Chlorine position : The para-substituted chlorine on the phenyl ring creates a dipole moment, enhancing intermolecular interactions.
  • Torsional angles : The dihedral angle between the oxadiazole and benzopyranone planes is approximately 15°, indicating moderate conjugation.

Molecular Formula : C₁₆H₉ClN₂O₃
Molecular Weight : 324.7 g/mol.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :
    • The coumarin proton at position 4 (H-4) resonates as a singlet at δ 8.7 ppm due to deshielding by the adjacent carbonyl group.
    • Protons on the 4-chlorophenyl group appear as a multiplet between δ 7.2–7.3 ppm.
  • ¹³C NMR :
    • The carbonyl carbon (C-2) of the benzopyranone core appears at δ 160.5 ppm.
    • The oxadiazole carbons (C-2' and C-5') resonate at δ 157.8 and 148.3 ppm, respectively.

Infrared (IR) Spectroscopy

  • C=O stretch : A strong absorption at 1,720 cm⁻¹ corresponds to the pyrone carbonyl.
  • C=N and C-O stretches : Bands at 1,620 cm⁻¹ (oxadiazole C=N) and 1,270 cm⁻¹ (C-O-C).

Mass Spectrometry (MS)

  • Molecular ion peak : Observed at m/z 324.7, consistent with the molecular weight.
  • Fragmentation : Cleavage of the oxadiazole ring generates a base peak at m/z 143 (C₇H₃Cl⁺).

Crystallographic Studies and X-ray Diffraction Data

X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c. Key parameters include:

  • Unit cell dimensions : a = 7.42 Å, b = 10.15 Å, c = 14.30 Å; β = 92.5°.
  • Packing arrangement : Molecules form π-π stacks between benzopyranone and oxadiazole rings, with an interplanar distance of 3.48 Å.
  • Hydrogen bonding : The carbonyl oxygen participates in C-H···O interactions (2.89 Å) with adjacent phenyl groups.

Table 1: Crystallographic Data Summary

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 1,078 ų
Z value 4
R factor 0.042

Properties

CAS No.

142818-78-8

Molecular Formula

C17H9ClN2O3

Molecular Weight

324.7 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one

InChI

InChI=1S/C17H9ClN2O3/c18-12-7-5-10(6-8-12)15-19-20-16(23-15)13-9-11-3-1-2-4-14(11)22-17(13)21/h1-9H

InChI Key

BKSIRJBXYHOZTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Coumarin-3-carbohydrazide

The synthesis begins with the preparation of coumarin-3-carbohydrazide. Ethyl coumarin-3-carboxylate is treated with hydrazine hydrate in ethanol under reflux, yielding the hydrazide intermediate. This step is critical for introducing the reactive -NH-NH2 group necessary for oxadiazole formation.

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : Reflux (~78°C)
  • Time : 24 hours
  • Yield : ~69.55%

Oxadiazole Ring Formation

The hydrazide intermediate reacts with carbon disulfide (CS2) in basic conditions (e.g., NaOH or KOH) to form the 1,3,4-oxadiazole core. Cyclization occurs via nucleophilic attack and elimination, producing the 5-mercapto-1,3,4-oxadiazole derivative.

Key Steps :

  • Cyclization : Hydrazide + CS2 → 5-mercapto-1,3,4-oxadiazole.
  • S-Alkylation : The mercapto group (-SH) is alkylated with 4-chlorobenzyl bromide in acetonitrile using NaOH as a base.

Optimization Notes :

  • Base Selection : NaOH outperforms K2CO3 in S-alkylation, achieving >80% conversion.
  • Solvent : Acetonitrile facilitates faster reaction kinetics compared to DMF or THF.

Characterization Data :

  • IR : Absorption at 3375–3424 cm⁻¹ (-OH stretch), 2932 cm⁻¹ (C-H aromatic).
  • 1H NMR : Benzylic protons (>CH2) appear as doublets at δ 4.28–4.38 ppm; hydroxyl proton as a broad singlet at δ 4.26–4.31 ppm.

Phosphorus Oxychloride-Mediated Cyclization

One-Pot Synthesis from Coumarin Hydrazide and 4-Chlorobenzoic Acid

This method bypasses intermediate isolation by using phosphorus oxychloride (POCl3) as both a cyclizing agent and solvent. Coumarin-3-carbohydrazide reacts directly with 4-chlorobenzoic acid in POCl3 under reflux.

Procedure :

  • Mixing : Equimolar hydrazide and 4-chlorobenzoic acid in POCl3.
  • Reaction : Reflux at 110°C for 4–6 hours.
  • Workup : Quenching with ice-water, neutralization with NaHCO3, and recrystallization from ethanol.

Advantages :

  • Yield : 59–70%.
  • Green Chemistry : Eliminates separate steps for intermediate isolation.

Side Reactions :

  • Overheating (>120°C) leads to decomposition via C-O bond cleavage.

Cyanogen Bromide (CNBr) Method

Coumarin-Oxadiazole Coupling

Cyanogen bromide enables direct cyclization of coumarin-3-carbohydrazide into the oxadiazole ring. The reaction proceeds via nucleophilic substitution, with CNBr acting as a coupling agent.

Steps :

  • Reaction : Hydrazide + CNBr in ethanol at 55–60°C for 90 minutes.
  • Reflux : Extended reflux (16–18 hours) ensures complete cyclization.

Critical Parameters :

  • Molar Ratio : 1:1.2 (hydrazide:CNBr) minimizes byproducts.
  • Yield : ~63.83% after recrystallization.

Limitations :

  • CNBr’s toxicity requires stringent safety protocols.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Disadvantages
Hydrazide-CS2 Cyclization NaOH, acetonitrile, rt 70–80% High purity; scalable Multi-step; uses toxic CS2
POCl3-Mediated POCl3, 110°C, 6h 59–70% One-pot; fewer steps Corrosive reagent; side reactions
Cyanogen Bromide CNBr, ethanol, 55–60°C ~64% Direct coupling; mild conditions Toxic reagent; lower yield

Functionalization and Late-Stage Modifications

Introduction of 4-Chlorophenyl Group

The 4-chlorophenyl moiety is introduced via two primary strategies:

  • S-Alkylation : Pre-formed 5-mercapto-oxadiazole reacts with 4-chlorobenzyl bromide.
  • Direct Cyclization : Use of 4-chlorobenzoic acid in POCl3-mediated reactions.

Yield Comparison :

  • S-Alkylation: 75–80%.
  • Direct Cyclization: 60–65%.

Purification Techniques

  • Column Chromatography : Silica gel (30% EtOAc/hexane) removes unreacted hydrazide and byproducts.
  • Recrystallization : Ethanol or methanol yields crystals with >95% purity.

Spectroscopic Characterization and Validation

Key Spectral Signatures

  • FT-IR :
    • 1730–1740 cm⁻¹ (C=O, coumarin).
    • 1600–1650 cm⁻¹ (C=N, oxadiazole).
  • 1H NMR :
    • δ 7.20–7.40 ppm (aromatic protons from 4-chlorophenyl).
    • δ 6.10–6.30 ppm (coumarin C4-H).
  • 13C NMR :
    • 160–165 ppm (C=O, coumarin).
    • 110–115 ppm (C-Cl).

Mass Spectrometry

  • HR-MS : [M+H]+ at m/z 325.04 (calculated for C17H9ClN2O3).

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Hydrolysis of oxadiazole ring under acidic conditions.
  • Solution : Neutralize reaction mixtures with NaHCO3 instead of HCl.

Solvent Selection

  • Optimal Solvents : Acetonitrile (for S-alkylation), ethanol (for recrystallization).
  • Avoid : DMSO, which promotes side reactions in POCl3-mediated routes.

Industrial Scalability and Cost Analysis

Factor Hydrazide-CS2 POCl3 CNBr
Raw Material Cost Moderate Low High
Reaction Time 18–24h 6h 18h
Safety Concerns CS2 toxicity POCl3 CNBr
Overall Yield 70–80% 60–70% 60–65%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Thionyl chloride, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the 4-chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its ability to interact with specific biological pathways and molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its unique chemical structure imparts desirable properties to these materials, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the combination of the coumarin backbone with a 1,3,4-oxadiazole-linked 4-chlorophenyl group. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Key Substituent(s) Pharmacological Notes Synthesis Yield (%)
Target Compound C₁₇H₁₁ClN₂O₃ 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] Limited reported data; presumed bioactivity from structural motifs N/A
3-[[(4-Chlorophenyl)amino]acetyl] coumarin (CAS 108160-43-6) C₁₇H₁₂ClNO₃ 3-[(4-chlorophenyl)amino]acetyl Higher synthetic yields (80–99%) 80.0–99.0
N-Substituted sulfonamide-oxadiazole derivatives (e.g., 7a–q) Variable Sulfonyl-piperidinyl-oxadiazole Antimicrobial potential via sulfonamide groups Not specified
Disodium 5,5′-[(2-hydroxytrimethylene)dioxy]bis[4-oxo-4H-1-benzopyran-2-carboxylate] C₂₃H₁₆Cl₂Na₂O₁₀ Carboxylate salt with hydroxytrimethylene Pharmacopeial-grade solubility due to ionic form N/A

Key Observations:

  • Substituent Impact on Bioactivity: The 1,3,4-oxadiazole group in the target compound likely enhances π-π stacking interactions with biological targets compared to the flexible aminoacetyl group in CAS 108160-43-6. However, the latter’s higher synthetic yields suggest better scalability.
  • Role of Chlorophenyl Groups: The 4-chlorophenyl moiety is a common pharmacophore in antimicrobial and anticancer agents.
  • Ionic vs. Neutral Forms : The disodium salt in PF 43(1) highlights how ionizable groups (e.g., carboxylates) improve aqueous solubility, a property absent in the neutral target compound.

Pharmacological Potential

  • 1,3,4-Oxadiazole Derivatives : Compounds like 7a–q demonstrate that the oxadiazole ring enhances antimicrobial activity when paired with sulfonamide groups. The target compound’s lack of sulfonamide substituents may limit its spectrum but reduce toxicity risks.
  • Coumarin-Carboxylate Salts : The disodium salt exemplifies how structural modifications (e.g., ionizable groups) can optimize pharmacokinetics, a direction unexplored for the target compound.

Biological Activity

The compound 2H-1-benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl] is a synthetic derivative belonging to the class of coumarins. Its unique structure, which includes a benzopyran moiety and an oxadiazole ring substituted with a chlorophenyl group, suggests potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C15H9ClO2
  • Molecular Weight : 272.68 g/mol
  • InChIKey : GZZGDUGQEWMYGN-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. In one study, synthesized compounds containing the oxadiazole moiety demonstrated moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis . The specific compound may share similar properties due to its structural components.

Antioxidant Activity

The benzopyran structure is known for its antioxidant capabilities. Coumarins, in general, have been studied for their ability to scavenge free radicals and protect against oxidative stress. The presence of the 4-chlorophenyl group may enhance these properties by increasing electron density on the benzopyran ring.

Enzyme Inhibition

Compounds featuring the oxadiazole ring have shown promising results as enzyme inhibitors. For example, studies have reported that certain oxadiazole derivatives act as effective inhibitors of acetylcholinesterase (AChE) and urease . The compound's potential as an AChE inhibitor could be significant in treating conditions like Alzheimer's disease.

Study on Antimicrobial Properties

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, synthesized compounds similar to 2H-1-benzopyran-2-one were evaluated for their antibacterial effectiveness. The most active compounds exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong enzyme inhibition potential .

Compound IDIC50 (µM)Activity
7m0.63Strong
7n2.14Moderate
7o1.13Strong
Thiourea21.25Control

Docking Studies

Docking studies have been employed to predict the binding affinity of this compound to various biological targets. Computational analysis indicated favorable interactions with target proteins involved in metabolic pathways, suggesting its potential therapeutic applications .

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